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Compound of Interest

Compound Name:
N-[(4-

bromophenyl)methyl]acetamide

CAS No.: 90561-76-5

Cat. No.: B3023397

Get Quote

Molecular Weight: 228.09 Da (

) / 230.09 Da (

)

Abstract & Scope
This guide details the fragmentation behavior of N-[(4-bromophenyl)methyl]acetamide under

Collision-Induced Dissociation (CID). The protocol emphasizes the diagnostic utility of the

bromine isotopic signature (

) and the characteristic neutral loss of ketene (42 Da), which serves as a fingerprint for N-alkyl
acetamides. This workflow is applicable to impurity profiling, metabolic stability studies, and
forensic analysis of benzylamine derivatives.[1]
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N-[(4-bromophenyl)methyl]acetamide consists of an acetamide group linked via a methylene

bridge to a para-brominated phenyl ring. Understanding its fragmentation requires analyzing

three distinct structural moieties:

The Acetyl Cap: Prone to neutral loss of ketene.[1]

The Benzylic Amine Core: Prone to deamination and ring expansion (tropylium formation).[1]

The Aryl Halide: Provides a distinct 1:1 isotopic doublet, conserved in fragment ions

containing the aromatic ring.[1]

Key Mechanistic Principles
McLafferty-Type Rearrangement: The acetamide moiety typically undergoes a 4-center

elimination, ejecting neutral ketene (

) to yield the protonated amine.

Tropylium Ion Formation: Following deamination, the benzyl cation rearranges to the highly

stable seven-membered tropylium ring (

).

Experimental Protocol
Sample Preparation[1]

Stock Solution: Dissolve 1 mg of N-[(4-bromophenyl)methyl]acetamide in 1 mL of

Methanol (HPLC grade) to achieve 1 mg/mL.

Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final

conc: 1 µg/mL).

Quality Control: Ensure the solvent blank is free of phthalates (m/z 149) which can interfere

with low-mass region analysis.

LC-MS/MS Conditions
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This method utilizes a generic reverse-phase gradient suitable for polar to mid-polar aromatics.

[1]

Liquid Chromatography (LC) Parameters:

Parameter Setting

Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.3 mL/min

Injection Volume 2.0 µL

| Gradient | 5% B (0-1 min)

95% B (6 min)

Hold (8 min) |

Mass Spectrometry (MS) Parameters:

Parameter Setting

Ionization Source
Electrospray Ionization (ESI), Positive
Mode

Capillary Voltage 3.5 kV

Desolvation Temp 350 °C

Scan Range m/z 40 – 300

Collision Energy (CE) Ramp 10 – 35 eV (for breakdown curves)

| Precursor Selection | m/z 228.0 (for
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) and 230.0 (for

) |

Results & Discussion
The Isotopic Signature
The most immediate diagnostic feature is the molecular ion cluster. Unlike non-halogenated

compounds, this molecule presents two precursor ions of nearly equal intensity:

m/z 228.0 (

containing

)

m/z 230.0 (

containing

)

Critical Check: Any fragment ion retaining the bromine atom must exhibit this 2 Da spacing

doublet.[1] Fragments losing the bromine will collapse to a singlet.[1]

Fragmentation Pathway Analysis
Upon CID, the protonated molecule (

) follows a sequential degradation pathway.

Pathway A: The Acetamide Loss (Dominant)
The protonated amide undergoes a rearrangement (often described as a 1,3-H shift or 4-center

elimination) leading to the loss of a neutral ketene molecule (42 Da).

Transition: m/z 228/230

m/z 186/188

Assignment: Protonated 4-bromobenzylamine.
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Mechanism: The carbonyl oxygen abstracts a proton, facilitating the cleavage of the N-C(O)

bond.

Pathway B: Deamination & Ring Expansion
The resulting amine ion (m/z 186/188) is unstable under higher collision energies. It ejects

ammonia (

, 17 Da) to form a carbocation.[1]

Transition: m/z 186/188

m/z 169/171

Assignment: 4-Bromobenzyl cation

Bromotropylium ion.[1]

Stability: The tropylium ion is an aromatic, resonance-stabilized species, making m/z

169/171 the base peak at high CE.

Pathway C: The Acylium Ion (Minor)
Direct cleavage of the amide bond can retain the charge on the acetyl group.

Transition: m/z 228/230

m/z 43

Assignment:

Note: This peak lacks the bromine isotope pattern.[1]
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m/z (

)

m/z (

)

Neutral Loss
(Da)

Identity Formula (Ion)

228.0 230.0 - Precursor

186.0 188.0 42 (Ketene)
Protonated

Amine

169.0 171.0
17 (

)
Bromotropylium

90.0 90.0 79 (Br radical)
Tropylium

(Debrominated)

43.0 43.0 - Acetyl Cation

Visualization of Fragmentation Dynamics[3][4][5][6]
[7]
The following diagram illustrates the sequential mass spectral fragmentation pathway. The

color coding differentiates the precursor (Blue), primary fragments (Green), and secondary

stable ions (Red).
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Loss of Br Radical
(High Energy Only)
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Figure 1: ESI-MS/MS Fragmentation pathway of N-[(4-bromophenyl)methyl]acetamide
showing sequential losses.
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Context: Establishes the mechanism for the transition from benzylamine ions to tropylium
ions (m/z 186 169).

Context: Verification of CAS 90561-76-5 and chemical structure.

McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra (4th ed.).[1][2]

University Science Books.

Context: The authoritative text on the "Loss of Ketene" (42 Da) mechanism in acetamides
and isotopic abundance rules for Bromine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Phone: (601) 213-4426
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